7,8-dimethyl-4-oxo-N-[1-(thiophen-2-ylmethyl)-1H-pyrazol-5-yl]-4H-chromene-2-carboxamide
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Overview
Description
7,8-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a chromene core, which is a benzopyran derivative, and is substituted with various functional groups including a thiophene ring, a pyrazole ring, and a carboxamide group. The presence of these diverse functional groups makes this compound an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic synthesis. The process begins with the preparation of the chromene core, which can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions. The thiophene and pyrazole rings are then introduced through subsequent reactions involving thiophene-2-carbaldehyde and hydrazine derivatives, respectively. The final step involves the formation of the carboxamide group through the reaction of the intermediate with an appropriate amine under dehydrating conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize the use of hazardous reagents. This could include the use of continuous flow reactors to improve reaction efficiency and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and the use of less toxic reagents, would be important considerations in an industrial setting .
Chemical Reactions Analysis
Types of Reactions
7,8-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or to reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene and pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the chromene core can lead to the formation of quinone derivatives, while reduction can yield dihydrochromene derivatives. Substitution reactions can introduce a variety of functional groups, leading to a wide range of possible products .
Scientific Research Applications
7,8-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 7,8-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular pathways involved depend on the specific biological context and the functional groups present in the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chromene derivatives, thiophene derivatives, and pyrazole derivatives. Examples include:
Chromene Derivatives: 4H-chromen-4-one, 7-hydroxy-4-methylcoumarin
Thiophene Derivatives: Thiophene-2-carboxylic acid, 2-acetylthiophene
Pyrazole Derivatives: 1H-pyrazole-3-carboxamide, 3,5-dimethyl-1H-pyrazole
Uniqueness
The uniqueness of 7,8-DIMETHYL-4-OXO-N-{1-[(THIOPHEN-2-YL)METHYL]-1H-PYRAZOL-5-YL}-4H-CHROMENE-2-CARBOXAMIDE lies in its combination of functional groups, which confer a unique set of chemical and biological properties.
Properties
Molecular Formula |
C20H17N3O3S |
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Molecular Weight |
379.4 g/mol |
IUPAC Name |
7,8-dimethyl-4-oxo-N-[2-(thiophen-2-ylmethyl)pyrazol-3-yl]chromene-2-carboxamide |
InChI |
InChI=1S/C20H17N3O3S/c1-12-5-6-15-16(24)10-17(26-19(15)13(12)2)20(25)22-18-7-8-21-23(18)11-14-4-3-9-27-14/h3-10H,11H2,1-2H3,(H,22,25) |
InChI Key |
GQIBNWFYKJGKSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=CS4)C |
Origin of Product |
United States |
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